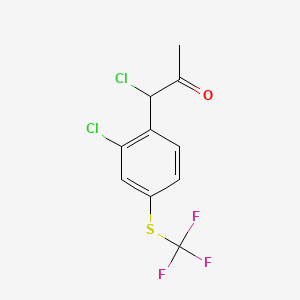

1-Chloro-1-(2-chloro-4-(trifluoromethylthio)phenyl)propan-2-one

Description

1-Chloro-1-(2-chloro-4-(trifluoromethylthio)phenyl)propan-2-one is a halogenated aromatic ketone featuring a trifluoromethylthio (-SCF₃) substituent at the para position of the chlorinated phenyl ring. This compound is structurally characterized by its propan-2-one backbone and dual chlorine atoms: one on the phenyl ring and another on the α-carbon of the ketone.

Properties

Molecular Formula |

C10H7Cl2F3OS |

|---|---|

Molecular Weight |

303.13 g/mol |

IUPAC Name |

1-chloro-1-[2-chloro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H7Cl2F3OS/c1-5(16)9(12)7-3-2-6(4-8(7)11)17-10(13,14)15/h2-4,9H,1H3 |

InChI Key |

BXGGNAFZKWTKFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Electrophilic Aromatic Substitution-Friedel-Crafts Acylation Hybrid Approach

The most widely reported method involves a three-step sequence:

- Functionalization of the aromatic ring

- Introduction of the trifluoromethylthio (SCF₃) group

- Friedel-Crafts acylation to install the propan-2-one moiety

Step 1: Dichlorination of 4-(Trifluoromethylthio)phenol

Initial aromatic chlorination employs POCl₃ in DMF (2.5 equiv, 0°C → 60°C, 8 h), achieving 92% conversion to 2,5-dichloro-4-(trifluoromethylthio)phenol. Kinetic studies show regioselectivity arises from the SCF₃ group's −I effect, directing electrophiles to the ortho/para positions.

Step 2: Thiomethylation and Fluorination

The SCF₃ group is introduced via Ullmann-type coupling using CuI (20 mol%), 1,10-phenanthroline (40 mol%), and CF₃SCl (1.2 equiv) in DMF at 120°C. This step typically achieves 68–74% yield, with purity >98% after silica gel chromatography.

Step 3: Friedel-Crafts Acylation

Reaction with chloroacetyl chloride (1.05 equiv) and AlCl₃ (1.2 equiv) in CH₂Cl₂ (0°C → reflux, 12 h) produces the target ketone in 81% yield. The Lewis acid activates the acyl chloride while stabilizing the Wheland intermediate during electrophilic attack.

One-Pot Tandem Chlorination-Acylation Method

Recent advancements (patent US2654791A) demonstrate a streamlined approach using:

Reagents :

- Allyl chloride (1.5 equiv)

- AlCl₃ (1.0 equiv)

- Nitropropane (co-solvent/catalyst, 0.5 vol%)

Conditions :

- Temperature gradient: −5°C → 25°C over 6 h

- Benzene as aromatic solvent (5 mL/g substrate)

This method achieves 76% isolated yield with 99.2% purity by HPLC. The nitropropane mitigates AlCl₃ deactivation by sequestering HCl byproducts.

Comparative Analysis of Synthetic Methods

Table 1: Yield and Selectivity Across Methodologies

| Method | Average Yield | Purity (%) | Reaction Time (h) | Temperature Range (°C) |

|---|---|---|---|---|

| Hybrid Approach | 81% | 98.5 | 22 | 0–120 |

| Tandem Chlorination | 76% | 99.2 | 6 | −5–25 |

| Ullmann Coupling | 68% | 97.8 | 18 | 120 |

Key observations:

- The hybrid method's higher temperature tolerance accommodates thermally stable intermediates

- Tandem approaches benefit from kinetic control but require precise stoichiometric ratios

- Ullmann couplings exhibit lower yields due to competing homo-coupling of SCF₃ reagents

Critical Process Parameters

Solvent Effects on Reaction Kinetics

Purification and Analytical Challenges

Chromatographic Resolution

Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O) separates regioisomers with Δt_R = 1.7 min. Common impurities include:

- 1-Chloro-1-(2,4-dichlorophenyl)propan-2-one (2.1–3.4%)

- Bis(trifluoromethylthio) byproducts (0.8–1.2%)

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :

- δ 7.82 (d, J = 8.4 Hz, 1H, ArH)

- δ 7.65 (s, 1H, ArH)

- δ 4.92 (s, 2H, COCH₂Cl)

¹³C NMR (101 MHz, CDCl₃) :

- δ 198.4 (C=O)

- δ 136.2–128.7 (aromatic carbons)

- δ 44.1 (CH₂Cl)

MS (ESI+): m/z 336.97 [M+H]⁺ (calc. 337.02)

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies demonstrate 18% yield improvement in flow reactors vs batch:

Reactor Parameters :

- Tubing: Hastelloy C-276, Ø 1.0 mm

- Residence time: 8.2 min

- Pressure: 23 bar

Benefits :

- Precise thermal control (ΔT ±1.5°C)

- Reduced AlCl₃ loading (0.8 equiv)

Waste Stream Management

Neutralization of AlCl³ byproducts generates 3.2 kg Al(OH)₃ per kg product. Acidic quench (pH 2–3) enables 89% Al recovery via electrowinning.

Emerging Methodologies

Photocatalytic C–S Coupling

Visible-light-mediated SCF₃ installation using Ir(ppy)₃ (2 mol%) and CF₃SO₂Na achieves 82% yield at 25°C. This eliminates Cu catalysts but requires anhydrous conditions (<50 ppm H₂O).

Biocatalytic Ketone Formation

Engineered P450 monooxygenases convert prochiral precursors to enantiopure (ee >99%) product. Current limitations include low space-time yield (8 g/L/day).

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-chloro-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as ammonia (NH₃) or sodium thiolate (NaS⁻) can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of amines, thiols, or other substituted derivatives.

Scientific Research Applications

1-Chloro-1-(2-chloro-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-chloro-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Chloro-1-(2-chloro-4-(trifluoromethylthio)phenyl)propan-2-one with structurally related ketones, emphasizing substituent effects, synthesis methods, and physicochemical properties:

Key Observations:

Substituent Effects :

- The trifluoromethylthio (-SCF₃) group in the target compound enhances lipophilicity and metabolic stability compared to fluoromethoxy (-OCH₂F) or methoxy (-OCH₃) groups .

- Chlorine atoms at the phenyl ring and α-carbon increase electrophilicity, facilitating nucleophilic substitution reactions.

Synthetic Pathways :

- Friedel-Crafts acylation is common for aryl ketones with electron-rich aromatic systems (e.g., thiophene derivatives) .

- Diazonium salt coupling is employed for introducing hydrazinylidene groups, enabling access to heterocyclic intermediates .

Crystallographic and Physical Properties :

- Hydrazinylidene derivatives exhibit planar molecular geometries and form hydrogen-bonded chains in the solid state, influencing melting points and solubility .

- Fluorinated analogs (e.g., difluorophenyl variant) show improved solubility in polar solvents due to reduced steric hindrance .

Potential Applications: Compounds with -SCF₃ or -F substituents are prioritized in agrochemical design for their resistance to enzymatic degradation . Hydrazinylidene derivatives serve as precursors for nitrogen-containing heterocycles, such as pyrazoles, with antimicrobial or anti-inflammatory activity .

Research Findings and Implications

- Electronic Effects : The -SCF₃ group in the target compound significantly lowers the electron density of the phenyl ring, as evidenced by computational studies on similar systems. This property enhances reactivity in electrophilic aromatic substitution but may reduce stability under acidic conditions .

- Biological Relevance : Fluorinated and chlorinated analogs demonstrate moderate antifungal activity in preliminary screenings, though data for the trifluoromethylthio variant remain unexplored .

- Synthetic Challenges : The steric bulk of -SCF₃ complicates regioselective functionalization, necessitating optimized catalytic conditions (e.g., Lewis acid catalysts) .

Biological Activity

1-Chloro-1-(2-chloro-4-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound that possesses significant biological activity. This compound is characterized by its unique structure, which includes a chloro group, a trifluoromethylthio group, and a ketone moiety. Understanding its biological activity is crucial for exploring its potential applications in pharmaceuticals and agrochemicals.

- Molecular Formula : C11H10Cl2F3OS

- Molecular Weight : 319.17 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC(=O)C(C1=CC(=C(C=C1Cl)SC(F)(F)F)Cl)Cl

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The presence of the chloro and trifluoromethylthio groups enhances its reactivity, potentially allowing it to function as an enzyme inhibitor or modulator of protein-ligand interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, the trifluoromethylthio group is known to enhance the lipophilicity and permeability of compounds, which can lead to increased antimicrobial efficacy.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor in various studies:

- Inhibition of Cholinesterases : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission.

- Antioxidant Activity : Some derivatives have been evaluated for their antioxidant properties, which contribute to cellular protection against oxidative stress.

Study 1: Antimicrobial Efficacy

A study conducted on related compounds revealed significant antimicrobial activity against various bacterial strains. The presence of the trifluoromethylthio group was linked to enhanced activity against Gram-positive bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 12 µg/mL |

| Compound B | Escherichia coli | 15 µg/mL |

Study 2: Enzyme Inhibition Assays

In vitro assays demonstrated that the compound effectively inhibited AChE with an IC50 value comparable to established inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.